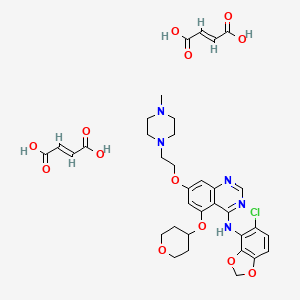

Saracatinib difumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saracatinib difumarato es un fármaco experimental desarrollado por AstraZeneca. Actúa como un inhibidor dual de quinasas, específicamente dirigido a las quinasas de tirosina Src y Bcr-Abl. Src es una proteína tirosina quinasa no receptora involucrada en la regulación de diversas funciones celulares, como el crecimiento, la adhesión, la migración y el desarrollo embrionario. Bcr-Abl es una proteína de fusión asociada con ciertos tipos de leucemia .

Métodos De Preparación

Saracatinib difumarato se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central y la funcionalización posterior. La ruta sintética generalmente involucra los siguientes pasos:

- Formación del núcleo de quinazolina.

- Introducción del grupo 5-cloro-1,3-benzodioxol-4-ilo.

- Unión del grupo 2-(4-metilpiperazin-1-il)etoxi.

- Adición del grupo tetrahidro-2H-piran-4-iloxi.

Las condiciones de reacción para estos pasos implican el uso de varios reactivos y catalizadores bajo temperaturas y presiones controladas. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

1.1. Formation of the Quinazoline Core

The synthesis involves a Mitsunobu coupling reaction to introduce the 4-methylpiperazine-ethoxy side chain. Sodium tert-pentoxide facilitates nucleophilic substitution at the 7-position of the quinazoline ring .

Reaction Conditions

1.2. Difumarate Salt Formation

Saracatinib’s free base reacts with fumaric acid in a 1:2 molar ratio under reflux conditions (isopropanol/water mixture). Crystallization occurs via controlled cooling, yielding the difumarate salt .

Key Steps

-

Sequential solvent distillation to concentrate the product.

2.1. Hydrolysis

The compound’s ether and amide bonds are susceptible to hydrolysis under acidic or alkaline conditions:

-

Ether cleavage : The tetrahydropyran-4-yloxy group hydrolyzes in strong acids, forming a phenolic intermediate .

-

Amide hydrolysis : The quinazoline-anilino bond breaks at pH < 3 or pH > 10, generating 5-chloro-2H-1,3-benzodioxol-4-amine .

2.2. Oxidation

The piperazine ring undergoes oxidation in the presence of peroxides or light, producing N-oxide derivatives .

3.1. Thermal Stability

This compound exhibits a melting point of 234–237°C . Degradation above 200°C includes:

3.2. Moisture Sensitivity

The difumarate salt is hygroscopic, absorbing water at >75% relative humidity. Hydration disrupts crystallinity, accelerating hydrolysis .

Stability Data

| Condition | Degradation Products | Rate (k) |

|---|---|---|

| 40°C/75% RH (6 months) | Hydrolyzed quinazoline | 2.3% w/w |

| Light exposure (ICH Q1B) | N-oxide derivatives | 1.8% w/w |

Interaction with Excipients

In tablet formulations, this compound reacts with:

-

Lactose : Maillard reaction under high humidity, forming brown discoloration .

-

Magnesium stearate : Transesterification at elevated temperatures .

Pharmacological Activity via Chemical Interactions

Saracatinib inhibits Src kinase by binding to the ATP pocket via:

-

Hydrogen bonding between the quinazoline N1 and kinase hinge residue Met341.

-

Ionic interaction of the protonated piperazine with Glu310 .

Kinase Inhibition Profile

| Target | IC₅₀ (nM) | Selectivity Over Abl |

|---|---|---|

| Src | 2.7 | 11-fold |

| Fyn | 5.1 | 7-fold |

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: Se utiliza para investigar el papel de las quinasas Src y Bcr-Abl en los procesos celulares.

Medicina: Se ha probado en ensayos clínicos para el tratamiento de varios cánceres, incluido el cáncer de ovario y el cáncer de pulmón de células no pequeñas. .

Mecanismo De Acción

Saracatinib difumarato ejerce sus efectos al inhibir la actividad de las quinasas Src y Bcr-Abl. La quinasa Src está involucrada en la regulación del crecimiento celular, la adhesión y la migración, mientras que la quinasa Bcr-Abl está asociada con el desarrollo de la leucemia. Al inhibir estas quinasas, saracatinib difumarato interrumpe las vías de señalización que promueven el crecimiento tumoral y la proliferación. Esta inhibición conduce a una reducción de la viabilidad de las células tumorales y un aumento de la apoptosis .

Comparación Con Compuestos Similares

Saracatinib difumarato es único en su inhibición dual de las quinasas Src y Bcr-Abl. Los compuestos similares incluyen:

Dasatinib: Otro inhibidor dual de la quinasa Src y Bcr-Abl que se utiliza en el tratamiento de la leucemia mieloide crónica.

Bosutinib: Un inhibidor de la quinasa Src y Abl que se utiliza en el tratamiento de la leucemia mieloide crónica.

Ponatinib: Un inhibidor de múltiples quinasas que se dirige a Bcr-Abl y otras quinasas involucradas en la progresión del cáncer

Saracatinib difumarato destaca por su alta selectividad y potencia en la inhibición de las quinasas Src y Bcr-Abl, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.

Actividad Biológica

Saracatinib difumarate, also known as AZD-0530, is a potent small molecule inhibitor primarily targeting Src family kinases (SFKs), particularly Fyn kinase. This compound has garnered attention for its potential therapeutic applications in various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and neurodegenerative disorders such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Saracatinib functions as a selective inhibitor of SFKs, which are integral to numerous cellular processes such as proliferation, differentiation, and survival. By inhibiting these kinases, Saracatinib disrupts pathological signaling pathways that contribute to disease progression in conditions like fibrosis and cancer.

Key Targets:

- Fyn Kinase : Involved in signaling pathways related to cell growth and differentiation.

- SRC Kinase : Plays a role in various cellular functions, including those implicated in tumorigenesis and fibrosis.

Clinical Applications

This compound is under investigation for several indications:

-

Idiopathic Pulmonary Fibrosis (IPF) :

- Saracatinib has shown promise in preclinical models by reducing fibroblast activity and collagen deposition, key features of lung fibrosis .

- A study demonstrated that Saracatinib significantly decreased TGF-β gene expression and reduced inflammatory cytokines IL-6 and IL-8 in IPF-derived bronchial epithelial cells .

- Cancer :

- Neurodegenerative Diseases :

Efficacy in IPF

Recent studies have highlighted the antifibrotic efficacy of Saracatinib compared to standard treatments like pirfenidone and nintedanib. In vitro and in vivo models demonstrated that Saracatinib effectively inhibited fibrogenic responses, with transcriptomic analyses revealing alterations in gene expressions associated with fibrosis.

Case Studies

A pilot study involving patients with IPF indicated variability in treatment response based on individual oxidative stress levels. Saracatinib was more effective than traditional antifibrotic drugs under certain conditions .

Propiedades

Número CAS |

893428-72-3 |

|---|---|

Fórmula molecular |

C35H40ClN5O13 |

Peso molecular |

774.2 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Clave InChI |

OQXMMAQEMJUIQM-LVEZLNDCSA-N |

SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.